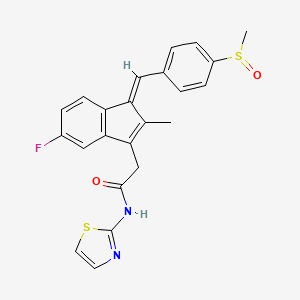![molecular formula C21H22N6O3 B11151228 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11151228.png)
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE is a complex organic compound that features both imidazolidinone and triazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Phenylethyl Group: This step involves the alkylation of the imidazolidinone with a phenylethyl halide in the presence of a base.
Formation of the Triazolopyridine Moiety: This can be synthesized separately by cyclization of a suitable precursor, such as a pyridine derivative with a triazole-forming reagent.
Coupling of the Two Moieties: The final step involves coupling the imidazolidinone and triazolopyridine moieties through a suitable linker, such as a propanamide group, using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the phenylethyl group or the triazolopyridine moiety using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2,5-DIOXO-1-(1-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
- 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-[3-METHYLSULFANYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H22N6O3/c28-19(22-14-18-25-24-17-8-4-5-12-26(17)18)10-9-16-20(29)27(21(30)23-16)13-11-15-6-2-1-3-7-15/h1-8,12,16H,9-11,13-14H2,(H,22,28)(H,23,30) |
InChI Key |
JXJRHMPAOWFOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11151152.png)
![N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11151169.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B11151195.png)
![3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11151196.png)
![2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11151201.png)
![2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151204.png)
![6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11151208.png)
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11151210.png)
![N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11151215.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11151229.png)

![N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11151238.png)
![2-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11151242.png)
![3-[(pentamethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11151243.png)
